molecular formula C4H6N4O2 B13180492 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13180492
M. Wt: 142.12 g/mol
InChI Key: RKQJKZGWWGSIHF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and produces the triazole ring in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another heterocyclic compound with similar functional groups.

    5-(Aminomethyl)imidazole-4-carboxylic acid: Contains an imidazole ring instead of a triazole ring.

Uniqueness

5-(Aminomethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with biological or chemical systems .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-(aminomethyl)-2H-triazole-4-carboxylic acid

InChI

InChI=1S/C4H6N4O2/c5-1-2-3(4(9)10)7-8-6-2/h1,5H2,(H,9,10)(H,6,7,8)

InChI Key

RKQJKZGWWGSIHF-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNN=C1C(=O)O)N

Origin of Product

United States

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